2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN5O3S3 and its molecular weight is 453.93. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
One significant area of application for this compound is in the synthesis of diverse heterocyclic structures. Research demonstrates its utility as a precursor or intermediate in the formation of complex heterocyclic systems, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, studies have shown that derivatives of this compound can be used in cascade reactions to efficiently generate heterocycles with potential biological activities (Schmeyers & Kaupp, 2002; Janardhan et al., 2014).
Structure-Activity Relationships (SAR)
Another critical application involves studying the structure-activity relationships (SAR) of derivatives of this compound, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. This research provides insights into the molecular design for improved therapeutic agents, highlighting the compound's versatility in generating analogs with enhanced metabolic stability and biological activity (Stec et al., 2011).
Antimicrobial and Antitumor Activities
Research into the bioactive potential of derivatives of this compound reveals promising antimicrobial and antitumor activities. For example, novel benzothiazole derivatives synthesized from this compound have been evaluated for their effectiveness against various bacterial strains and cancer cell lines, showing significant inhibitory effects. These studies are pivotal for the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Bhoi et al., 2015; Havrylyuk et al., 2010).
properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S3/c1-22-11-3-2-9(17)6-10(11)14-12(28(22,24)25)7-19-16(21-14)27-8-13(23)20-15-18-4-5-26-15/h2-7H,8H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMCSQZLKANOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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